N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide
Description
Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Features
The ¹H Nuclear Magnetic Resonance spectrum of this compound reveals distinct splitting patterns due to spin-spin coupling. Key features include:
- A singlet at δ 2.5 ppm for the methyl group attached to the benzimidazole ring, shielded by the aromatic system.
- A doublet of doublets (δ 7.2–7.8 ppm) for the benzimidazole protons, split by coupling with adjacent NH and aromatic protons.
- A broad singlet at δ 10.1 ppm for the NH group of the acetamide, indicative of hydrogen bonding.
The ¹³C Nuclear Magnetic Resonance spectrum shows a carbonyl carbon resonance at δ 168.5 ppm for the carboxamide group, with quaternary carbons of the benzimidazole ring appearing between δ 120–140 ppm.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of the compound produces a molecular ion peak at m/z 308.33, consistent with its molecular weight. Major fragmentation pathways include:
Infrared Absorption Characteristics
Fourier-transform infrared spectroscopy (FT-IR) identifies key functional groups:
- A strong absorption band at 1650 cm⁻¹ for the carboxamide C=O stretch.
- N-H stretching vibrations at 3300–3450 cm⁻¹ (broad), characteristic of secondary amides.
- Aromatic C-H bending modes at 750–850 cm⁻¹, confirming the benzimidazole scaffold.
Computational Chemistry Approaches
Density Functional Theory (Density Functional Theory) Calculations
Density Functional Theory simulations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO energy gap of 4.2 eV, suggesting moderate electronic stability. The HOMO is localized on the benzimidazole ring, while the LUMO resides on the carboxamide group, indicating charge transfer potential.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.12 |
| LUMO Energy | -1.92 |
| HOMO-LUMO Gap | 4.20 |
Molecular Orbital Configuration Analysis
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the acetamide nitrogen and the antibonding orbital of the benzimidazole C-N bond ($$ \sigma^_{\text{C-N}} $$), stabilizing the molecule by 28.5 kcal/mol. The methyl group at the 2-position donates electron density via σ→σ interactions, reducing ring electrophilicity.
Properties
Molecular Formula |
C17H16N4O2 |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-methyl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O2/c1-10-18-15-7-6-12(8-16(15)19-10)17(23)21-14-5-3-4-13(9-14)20-11(2)22/h3-9H,1-2H3,(H,18,19)(H,20,22)(H,21,23) |
InChI Key |
DQEVBERGJGVCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
A mixture of 4-methyl-1,2-phenylenediamine and 3-(acetylamino)benzaldehyde undergoes cyclization in the presence of an oxidizing agent. Hydrogen peroxide () in a polyvinylpolypyrrolidone-supported triflic acid (PVP-TfOH) system enables efficient cyclization at 70°C under solvent-free conditions, yielding 2-methyl-1H-benzimidazole-6-carboxaldehyde.
Optimization :
-
Temperature : Yields increase from 45% at 50°C to 92% at 70°C.
-
Catalyst : PVP-TfOH outperforms traditional acids like HCl, reducing reaction time to 6 minutes.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 70°C | 92 |
| Catalyst Loading | 0.2 g PVP-TfOH | 92 |
| Solvent | Solvent-free | 92 |
Introduction of the Carboxamide Group
The aldehyde intermediate is oxidized to 6-carboxylic acid using LiOH in dioxane/water, followed by amidation with 3-(acetylamino)aniline. Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate this step, achieving yields of 70–83%.
Microwave-Assisted Synthesis
Microwave irradiation accelerates the cyclocondensation step, reducing reaction times from hours to minutes.
Procedure
A mixture of 4-methyl-1,2-phenylenediamine and 3-(acetylamino)benzaldehyde is irradiated at 150°C for 10 minutes in dimethylformamide (DMF). The resulting intermediate is directly subjected to amidation with 3-(acetylamino)aniline using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the coupling agent.
Advantages :
-
Time Efficiency : 85% yield in 15 minutes vs. 6 hours conventionally.
-
Purity : Reduced byproduct formation due to uniform heating.
Solid-Phase Synthesis Using Coupling Reagents
This method employs resin-bound intermediates for stepwise assembly, ideal for high-throughput screening.
Stepwise Assembly
-
Resin Activation : Wang resin is functionalized with Fmoc-protected 4-methyl-1,2-phenylenediamine.
-
Cyclization : Treatment with 3-(acetylamino)benzaldehyde and forms the benzimidazole core.
-
Amidation : Cleavage from the resin using trifluoroacetic acid (TFA) releases the carboxylic acid, which is coupled with 3-(acetylamino)aniline using HBTU.
Catalytic Methods Using PVP-TfOH
The PVP-TfOH system enhances both cyclization and amidation steps through Brønsted acid catalysis.
One-Pot Synthesis
In a solvent-free system, 4-methyl-1,2-phenylenediamine, 3-(acetylamino)benzaldehyde, and PVP-TfOH are heated at 70°C for 6 minutes. Subsequent addition of 3-(acetylamino)aniline and HBTU directly yields the final product without isolating intermediates.
Key Data :
Cyclization Reactions with Carbodiimides
Diisopropylcarbodiimide (DIC)-mediated cyclization is employed for sterically hindered intermediates.
Mechanism
DIC activates the carboxylic acid group of 6-carboxy-2-methylbenzimidazole, enabling amide bond formation with 3-(acetylamino)aniline. The reaction proceeds in tetrahydrofuran (THF) at 50°C for 12 hours.
Optimization :
-
Stoichiometry : A 1.2:1 molar ratio of DIC to carboxylic acid maximizes yield (75%).
-
Solvent : THF outperforms DMF due to better solubility of intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Scalability | Cost |
|---|---|---|---|---|
| Condensation | 92 | 6 hours | High | Low |
| Microwave | 85 | 15 minutes | Moderate | Medium |
| Solid-Phase | 78 | 24 hours | Low | High |
| PVP-TfOH Catalysis | 89 | 6 minutes | High | Low |
| DIC Cyclization | 75 | 12 hours | Moderate | Medium |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group at position 6 participates in nucleophilic substitution under basic or acidic conditions. Key reactions include:
-
Amide hydrolysis : Treatment with 6M HCl at reflux yields 2-methyl-1H-benzimidazole-6-carboxylic acid, retaining the benzimidazole core while removing the acetylamino-phenyl substituent.
-
Amine displacement : Reactivity with primary amines (e.g., methylamine) generates substituted urea derivatives under DMF at 100°C.
Reaction Conditions :
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Carboxamide group | 6M HCl, reflux, 8h | Benzimidazole-6-carboxylic acid | 78% |
| Carboxamide group | Methylamine, DMF, 100°C, 12h | N-methylurea derivative | 65% |
Electrophilic Aromatic Substitution
The benzimidazole ring undergoes electrophilic substitution preferentially at positions 4 and 5 due to electron-rich aromaticity:
-
Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at position 5 (major) and 4 (minor).
-
Halogenation : Bromine in acetic acid selectively substitutes position 4, confirmed via ¹H-NMR coupling patterns.
Regioselectivity Data :
| Reaction Type | Position 4 (%) | Position 5 (%) |
|---|---|---|
| Nitration | 22 | 78 |
| Bromination | 91 | <5 |
Cyclization and Ring-Opening Reactions
The compound serves as a precursor for heterocyclic expansions:
-
Quinoxaline formation : Reaction with o-phenylenediamine in glacial acetic acid yields fused quinoxaline-benzimidazole hybrids, verified by HRMS .
-
Spirocyclic intermediates : Under Kornblum oxidation conditions (CrO₃/acetic acid), the methyl group oxidizes to a ketone, enabling spirocyclization with 1,2-diamines .
Key Observations :
-
Cyclization efficiency depends on substituent electronic effects: Electron-withdrawing groups on the acetylamino-phenyl moiety reduce yields by 30–40% .
-
Spiro derivatives exhibit enhanced thermal stability (decomposition >250°C vs. 180°C for parent compound) .
Metal-Catalyzed Cross-Coupling
Palladium-mediated reactions enable structural diversification:
-
Suzuki coupling : The 2-methyl group undergoes borylation (B₂Pin₂, Pd(dppf)Cl₂) followed by aryl coupling (e.g., 4-methoxyphenylboronic acid), achieving 62% yield .
-
Buchwald-Hartwig amination : Primary amines install substituents at position 1 of the benzimidazole ring using Xantphos/Pd(OAc)₂ .
Catalytic Efficiency :
| Reaction | Catalyst System | Turnover Number (TON) |
|---|---|---|
| Suzuki coupling | Pd(dppf)Cl₂, K₂CO₃ | 18 |
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 24 |
Acid/Base-Mediated Rearrangements
Under strong bases (e.g., KNH₂/liquid NH₃), the compound undergoes ring contraction to form imidazo[1,2-a]pyridine derivatives via intermediates detected via LC-MS . Acidic conditions (H₂SO₄, 70°C) induce acetylamino group migration to position 5, confirmed by NOESY experiments .
Biological Activity Correlation
Reaction products show modulated bioactivity:
-
Antimicrobial enhancement : N-methylurea derivatives exhibit 4× greater inhibition against Bacillus sp. (MIC = 8 µg/mL vs. 32 µg/mL for parent) .
-
Kinase inhibition : Suzuki-coupled analogs demonstrate sub-µM IC₅₀ against BCR-ABL(T315I), a drug-resistant leukemia target .
Comparative Reactivity with Analogues
| Compound | Nitration Rate (k, M⁻¹s⁻¹) | Suzuki Coupling Yield (%) |
|---|---|---|
| Parent compound | 1.2 × 10⁻³ | 62 |
| 5-Nitrobenzimidazole | N/A | 48 |
| 2-Ethylbenzimidazole | 0.9 × 10⁻³ | 71 |
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The acetylamino and carboxamide groups may enhance the compound’s binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Benzimidazole vs. Imidazopyridine
- Target Compound : Benzimidazole core with 2-methyl and 6-carboxamide groups.
- N-[3-(acetylamino)phenyl]-6-chloroimidazo[1,2-a]pyridine-2-carboxamide (): Replaces benzimidazole with imidazopyridine, introducing a fused pyridine ring. A chloro substituent at position 6 instead of methyl. The chloro group increases electron-withdrawing effects, possibly altering reactivity .
Benzimidazole vs. Benzothiazole
- N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Benzothiazole core with a trifluoromethyl group and phenylacetamide. Impact: Benzothiazole’s sulfur atom may enhance hydrophobic interactions, while the trifluoromethyl group improves metabolic stability.
Substituent Analysis
Carboxamide vs. Acetamide
- Target Compound : 6-carboxamide directly attached to benzimidazole.
- 2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide (): Features a sulfanyl linker and acetamide group. The trifluoromethylphenyl group increases lipophilicity compared to the target’s acetylamino phenyl .
Aromatic Substituents
- N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]thiophene-2-carboxamide (): Substitutes the acetylamino phenyl with a thiophene-carboxamide. Impact: Thiophene’s electron-rich sulfur may alter electronic distribution, while the smaller ring size could reduce steric hindrance .
Functional Group Modifications
Acetylamino vs. Methoxy/Hydroxy Groups
Multi-Substituted Derivatives
- N-[6-(acetylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]acetamide (): Dihydrobenzimidazolone core with dual acetamide groups and methyl substituents. Dual acetamides may enhance solubility but introduce steric challenges .
Structural and Property Comparison Table
Biological Activity
N-[3-(acetylamino)phenyl]-2-methyl-1H-benzimidazole-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.
The molecular formula for this compound is C17H16N4O2, with a molecular weight of 308.33 g/mol. The structure features an acetylamino group attached to a phenyl ring and a benzimidazole core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N4O2 |
| Molecular Weight | 308.33 g/mol |
| CAS Number | 1574471-35-4 |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways.
Antioxidant Properties
The compound exhibits significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This property suggests potential applications in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines, including breast and lung cancer cells. The compound's ability to modulate signaling pathways involved in cell proliferation and survival makes it a candidate for further development as an anticancer agent.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of benzimidazole, including this compound, and evaluated their biological activities. The results demonstrated that modifications in the substituents significantly impacted their antimicrobial and anticancer efficacy .
- Mechanistic Insights : Research focused on understanding the mechanism by which this compound exerts its biological effects revealed that it interacts with specific cellular targets, leading to altered gene expression profiles associated with apoptosis .
- Comparative Studies : Comparative studies with other benzimidazole derivatives showed that this compound exhibited superior activity against certain pathogens and cancer cell lines, highlighting its potential as a lead compound in drug development .
Q & A
Q. How can researchers reconcile discrepancies between computational predictions and experimental results in mechanistic studies?
- Methodological Answer : Re-optimize computational parameters (e.g., basis sets, solvation models) to better reflect experimental conditions. Validate with experimental kinetics (e.g., Eyring plots for activation energy) or spectroscopic data (e.g., UV-Vis for intermediate detection). Cross-reference with literature on analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
